Diethyl 2-hydroxyphenylphosphonate
Description
Contextualization within Organophosphorus Chemistry
Organophosphorus chemistry encompasses a wide array of compounds characterized by the presence of a phosphorus atom bonded to organic substituents. The versatility of phosphorus, with its ability to exist in various oxidation states and coordination environments, gives rise to a rich diversity of functional groups, including phosphines, phosphine (B1218219) oxides, phosphites, phosphates, and phosphonates. Phosphonates, which feature a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom, are a prominent class within this field. They are known for their relative stability and have been explored in a multitude of contexts, including medicinal chemistry and materials science.
Significance of the 2-Hydroxyphenyl Moiety in Phosphonate (B1237965) Structures
The presence of a hydroxyl group on the phenyl ring at the position ortho (adjacent) to the phosphonate group confers specific and significant properties to O-hydroxyphenylphosphonates. This structural arrangement allows for intramolecular hydrogen bonding and, more importantly, facilitates the formation of stable six-membered chelate rings with metal cations. hud.ac.uk The phenolic oxygen and the phosphoryl oxygen can act in concert as a bidentate ligand, binding to a metal center. This chelating ability is a key feature that has driven research into their use as selective extractants for various metals. hud.ac.uk For instance, the structural analog diethyl (5-ethyl-2-hydroxyphenyl)phosphonate has been investigated for its potential to selectively extract lithium ions. hud.ac.uk Furthermore, the broader class of (2-hydroxyphenyl)phosphonic acids has been shown to form complexes with metal ions like copper(II), and these complexes have been evaluated for their biological properties, indicating the potential for this structural motif in the design of new bioactive molecules. nih.gov
Diethyl 2-hydroxyphenylphosphonate: A Detailed Profile
Chemical and Physical Properties
| Property | Value |
| CAS Number | 69646-14-6 chemicalbook.com |
| Molecular Formula | C₁₀H₁₅O₄P chemicalbook.com |
| Molecular Weight | 230.2 g/mol chemicalbook.com |
| Melting Point | 37-38 °C |
| Boiling Point | 95-98 °C |
| Density | 1.20±0.1 g/cm³ (Predicted) |
This table contains data sourced from chemical supplier catalogues and may be predicted rather than experimentally determined.
Synthesis
A primary method for the synthesis of this compound involves a directed ortho-metalation strategy. One reported synthesis starts from phosphoric acid, 2-bromophenyl diethyl ester. chemicalbook.com In this procedure, the starting material is treated with n-butyllithium in a mixture of tetrahydrofuran (B95107) and hexane (B92381) at a low temperature of -78 °C. chemicalbook.com This strong base facilitates a lithium-halogen exchange, creating a highly reactive aryllithium intermediate. This intermediate then undergoes a rearrangement, followed by quenching, to yield the final product, this compound. This specific method has been reported to achieve a high yield of 95%. chemicalbook.com
Detailed Research Findings
Spectroscopic Characterization
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic, ethoxy, and hydroxyl protons. The aromatic protons on the phenyl ring would appear as a complex multiplet in the downfield region, typically between 6.8 and 7.8 ppm. The methylene (B1212753) protons (CH₂) of the two ethoxy groups would likely present as a multiplet due to coupling with both the phosphorus atom and the adjacent methyl protons, expected around 4.0-4.2 ppm. The terminal methyl protons (CH₃) of the ethoxy groups would appear as a triplet around 1.2-1.4 ppm. The phenolic hydroxyl proton (OH) would give a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show signals for the ten carbon atoms in the molecule. The aromatic carbons would resonate in the range of approximately 115-160 ppm, with the carbon attached to the phosphorus atom showing a characteristic coupling (J-coupling). The methylene carbons of the ethoxy groups are expected around 62 ppm, also coupled to the phosphorus atom, while the methyl carbons would appear further upfield, around 16 ppm.
IR Spectroscopy: The infrared (IR) spectrum would provide information about the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong absorption around 1250 cm⁻¹ would be indicative of the P=O (phosphoryl) stretching vibration. The P-O-C linkages would likely show absorptions in the 1020-1050 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ range.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is largely dictated by the three key functional components: the phosphonate group, the phenolic hydroxyl group, and the aromatic ring.
Coordination Chemistry: As established, the 2-hydroxyphenylphosphonate moiety is an excellent chelating agent. It can be anticipated that this compound would readily form stable complexes with a variety of metal ions, particularly those that favor coordination with oxygen donors, such as alkali metals, alkaline earth metals, and transition metals. This property makes it a candidate for applications in solvent extraction, catalysis, and the design of novel coordination polymers with interesting material properties. The closely related diethyl (5-ethyl-2-hydroxyphenyl)phosphonate has been demonstrated to form coordination compounds with lithium, sodium, and potassium, underscoring this potential. hud.ac.uk
Potential Biological Activity: While research on the specific biological effects of this compound is limited, studies on analogous compounds provide a basis for potential investigation. For example, acetyl-protected 2-hydroxybenzyl diethyl phosphate (B84403), a close structural relative, has been synthesized and evaluated as a potential anticancer agent. nih.gov This suggests that the 2-hydroxyphenylphosphonate scaffold could be a valuable starting point for the design of new chemotherapeutic agents, where the phosphonate group could act as a stable phosphate mimic.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-diethoxyphosphorylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXSKYLWORXHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366281 | |
| Record name | Diethyl (2-hydroxyphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69646-14-6 | |
| Record name | Diethyl (2-hydroxyphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Diethyl 2 Hydroxyphenylphosphonate
Base-Catalyzed Rearrangement Methodologies
A prominent method for the synthesis of Diethyl 2-hydroxyphenylphosphonate involves the base-catalyzed rearrangement of aryl phosphates. This transformation, often referred to as a phospha-Brook rearrangement, provides an efficient route to the target compound.
Conversion of Diethyl Phenyl Phosphates to this compound
The conversion of Diethyl Phenyl Phosphate (B84403) to this compound is a classic example of a base-catalyzed rearrangement. This reaction is typically carried out in the presence of a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) at low temperatures. chemicalbook.com The reaction proceeds with high efficiency, often achieving yields of up to 95%. chemicalbook.com
Below is a representative reaction scheme for this conversion:
| Reactant | Base | Solvent | Temperature | Yield | Reference |
| Diethyl Phenyl Phosphate | n-Butyllithium | Tetrahydrofuran/Hexane (B92381) | -78°C | 95% | chemicalbook.com |
This interactive table summarizes the reaction conditions for the base-catalyzed rearrangement.
Mechanistic Insights into Base-Catalyzed Rearrangement
The mechanism of the base-catalyzed rearrangement of aryl phosphates to hydroxyphenylphosphonates is a subject of considerable interest. The process is understood to proceed through a series of steps initiated by the deprotonation of the starting material. researchgate.netnih.gov
The key steps in the proposed mechanism are:
Deprotonation: A strong base abstracts a proton from the α-carbon of an appropriate precursor, generating a carbanion.
Phosphoryl Group Migration: This is followed by a chemicalbook.comorganic-chemistry.org-migration of the phosphoryl group from the oxygen to the carbon atom. This step is the core of the phospha-Brook rearrangement. researchgate.netnih.gov
Protonation: The resulting intermediate is then protonated to yield the final product, this compound.
The rearrangement is a powerful synthetic tool, enabling an umpolung (polarity reversal) of reactivity at the carbonyl carbon through the migration of the phosphoryl group. researchgate.net
Alkylation Reactions Involving this compound Precursors
Alkylation reactions of precursors are another viable route to synthesize derivatives that can lead to this compound. For instance, O-alkylation and O-acylation of α-hydroxyphosphonates are common reactions to produce α-alkoxy- or α-acyloxyphosphonates, respectively. researchgate.net These reactions expand the synthetic utility of the core phosphonate (B1237965) structure.
Synthesis from Halogenated Phenols and Phosphite (B83602) Reagents
The synthesis of arylphosphonates can also be achieved through the reaction of halogenated phenols with phosphite reagents. While specific examples for the direct synthesis of this compound from a halogenated phenol (B47542) were not detailed in the provided search results, the general principle involves the reaction of an aryl halide with a phosphite, often catalyzed by a transition metal. This approach is a variation of the Michaelis-Arbuzov or Hirao reactions. organic-chemistry.org For instance, the reaction of 2-bromophenol (B46759) with diethyl phosphite in the presence of a suitable catalyst and base could theoretically yield the target compound.
Alternative Synthetic Routes and Methodological Innovations
Ongoing research continues to explore more efficient and versatile methods for the synthesis of arylphosphonates, including this compound.
Transition Metal-Catalyzed Coupling Approaches
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-phosphorus (C-P) bonds. Palladium- and copper-catalyzed cross-coupling reactions are particularly noteworthy. organic-chemistry.orgnih.govacs.org
Palladium-Catalyzed Reactions: Palladium catalysts are effective in coupling aryl halides or triflates with H-phosphonates. acs.orgnih.gov For example, a palladium-catalyzed reaction between an aryl imidazolylsulfonate and an H-phosphonate diester has been shown to produce arylphosphonates in good to excellent yields. acs.org
Copper-Catalyzed Reactions: Copper catalysts can be used for the arylation of β-ketophosphonates with iodoarenes to form α-arylphosphonates. nih.gov Copper catalysis also facilitates the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts under mild conditions. acs.org
These transition metal-catalyzed methods offer advantages such as high efficiency, good functional group tolerance, and milder reaction conditions compared to traditional methods. organic-chemistry.org
Derivatization and Functionalization of Diethyl 2 Hydroxyphenylphosphonate
Synthesis of Phosphonic Acid Derivatives via Hydrolysis
The conversion of diethyl 2-hydroxyphenylphosphonate to its corresponding phosphonic acid is a fundamental transformation, typically achieved through the hydrolysis of its ethyl ester groups. This process can be modulated through various catalytic methods and is significantly influenced by the isomeric position of the hydroxyl group on the phenyl ring.
Acid-Catalyzed Hydrolysis of Phosphonate (B1237965) Diesters
The acid-catalyzed hydrolysis of dialkyl phosphonates is a well-established method for producing phosphonic acids. researchgate.net The reaction generally proceeds in a stepwise manner, first converting the diester to a monoester intermediate, which is then further hydrolyzed to the final phosphonic acid. mdpi.com Strong mineral acids, such as concentrated hydrochloric acid (HCl) at reflux, are commonly employed for this transformation. mdpi.com
The kinetics of this process have been studied for analogous compounds like α-hydroxybenzylphosphonates. For instance, the hydrolysis of diethyl α-hydroxybenzylphosphonate in the presence of acid shows a two-step conversion profile, with distinct rate constants for the removal of each ethyl group. mdpi.com The reaction mechanism for the hydrolysis of phosphonate esters under acidic conditions is often described as an A-1 type, involving the protonation of the phosphonate followed by nucleophilic attack by water. rsc.org For certain cyclic phosphonated acetals, a more complex A-SE2 mechanism has been proposed. rsc.org
Interactive Table: Kinetic Data for Acid-Catalyzed Hydrolysis of Diethyl α-hydroxybenzylphosphonate mdpi.com
This table presents kinetic data for a related compound to illustrate the stepwise nature of acid-catalyzed hydrolysis.
| Parameter | Value |
|---|---|
| Rate Constant k1 (h⁻¹) | 1.03 |
| Rate Constant k2 (h⁻¹) | 0.35 |
Selective Hydrolysis Techniques
While strong acid hydrolysis is effective, it can be too harsh for sensitive molecules, potentially causing unintended side reactions or degradation. beilstein-journals.org Selective hydrolysis techniques offer milder alternatives for the dealkylation of phosphonate esters. One of the most prominent methods is the McKenna procedure, which involves a two-step reaction. beilstein-journals.org This process utilizes bromotrimethylsilane (B50905) (BrSiMe3) to cleave the ester bonds, followed by a subsequent methanolysis or hydrolysis step to yield the final phosphonic acid. nih.gov This technique is particularly valuable for preparing phosphonic acids from heterocyclic compounds or other substrates that are too sensitive to withstand refluxing in strong acids. beilstein-journals.orgnih.gov
Regioisomeric Considerations in Hydrolysis
The position of the hydroxyl group on the phenyl ring has a profound impact on the stability of the molecule during acid-catalyzed hydrolysis. Specifically, the stability of the crucial phosphorus-carbon (P-C) bond can be compromised depending on the regioisomer. Research has shown that while diethyl 3-hydroxyphenylphosphonate can be successfully hydrolyzed to its corresponding phosphonic acid using 35% HCl at reflux without cleavage of the P-C bond, the same conditions lead to decomposition in the case of the 4-hydroxy isomer. beilstein-journals.orgnih.gov This difference in stability is attributed to the mesomeric (resonance) effect induced by the phenol (B47542) function, which varies depending on the substituent's position relative to the phosphonate group. beilstein-journals.orgnih.gov This indicates that the electronic effects of the hydroxyl group are a critical consideration when planning the hydrolysis of hydroxyphenylphosphonates.
Interactive Table: Stability of Hydroxyphenylphosphonate Regioisomers in Acid Hydrolysis beilstein-journals.orgnih.gov
| Compound | Hydrolysis Condition | P-C Bond Stability |
|---|---|---|
| Diethyl 3-hydroxyphenylphosphonate | 35% HCl, Reflux | Stable, No Cleavage |
Phosphonated Polymer Monomer Synthesis
The phenolic hydroxyl group of this compound serves as a reactive handle for synthesizing polymerizable monomers. By reacting this group with molecules containing vinyl or other polymerizable functionalities, the phosphonate moiety can be incorporated into larger polymer structures.
Reactions with Methacryloyl Chlorides
This compound can be converted into a phosphonated methacrylate (B99206) monomer through an esterification reaction with methacryloyl chloride. In this synthesis, the nucleophilic hydroxyl group attacks the electrophilic carbonyl carbon of the methacryloyl chloride. This reaction typically requires the presence of a base, such as triethylamine (B128534) or pyridine, to act as a scavenger for the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. The resulting product is a monomer that contains both the diethyl phosphonate group and a terminal methacrylate group, which is readily available for free-radical polymerization. This method is a common strategy for creating functionalized monomers for specialty polymers. nih.gov
Functionalization with Glycidyl (B131873) Methacrylate
Another route to a phosphonated polymer monomer involves the functionalization of this compound with glycidyl methacrylate (GMA). Poly(glycidyl methacrylate) is a widely used functional polymer because its reactive epoxy group can be opened by a variety of nucleophiles. monash.edu In this reaction, the phenolic hydroxyl group of the phosphonate acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring in GMA. This ring-opening reaction, which can be catalyzed by acids or bases, results in the formation of a covalent bond. nih.gov The final product is a larger monomer that now possesses the diethyl phosphonate moiety, a secondary hydroxyl group from the opened epoxide, and a reactive methacrylate group suitable for subsequent polymerization. nih.gov
Interactive Table: Illustrative Reaction Conditions for GMA Functionalization nih.gov
This table shows typical components used in the derivatization of hydroxyl-containing molecules with Glycidyl Methacrylate (GMA).
| Component | Role |
|---|---|
| Glycidyl Methacrylate (GMA) | Source of epoxy and methacrylate groups |
| Triethylamine | Chemical Catalyst |
| Tetrabutyl Ammonium Bromide | Phase-Transfer Catalyst |
Incorporation into Acrylic Monomer Systems
The structure of this compound, featuring a reactive phenolic hydroxyl group, makes it a prime candidate for incorporation into polymer systems as a functional monomer. A key pathway for this is the synthesis of a corresponding acrylic or methacrylic monomer. This is typically achieved through the esterification of the hydroxyl group with acrylic acid or a derivative, such as acryloyl chloride, in the presence of a suitable catalyst or acid scavenger.
While direct synthesis from this compound is not extensively detailed in dedicated studies, the methodology is well-established for other hydroxyl-containing organophosphorus compounds. These phosphorus-containing acrylic monomers are of significant interest, particularly for their utility as reactive flame retardants. When copolymerized into polymer backbones like those of epoxy resins or poly(lactic acid), they impart improved fire-retardant properties to the final material. chemicalbook.comcapes.gov.br The organophosphorus moiety can interrupt the combustion cycle in both the condensed phase (by promoting char formation) and the gas phase. capes.gov.br
The general reaction to form the acrylic monomer would be as follows:
Reactants: this compound and Acryloyl Chloride
Conditions: Typically in the presence of a tertiary amine base like triethylamine to neutralize the HCl byproduct.
Product: Diethyl 2-(acryloyloxy)phenylphosphonate
This resulting monomer can then undergo polymerization or copolymerization through its vinyl group.
Coordination Compound Formation and Characterization
This compound and its derivatives are effective O-donor ligands, capable of coordinating with a variety of metal cations. The molecule typically acts as a bidentate ligand, binding to a metal center through the oxygen of the deprotonated phenolic group and the oxygen of the phosphoryl (P=O) group. This chelation forms a stable six-membered ring structure with the metal ion.
Complexation with Alkali Metal Cations (e.g., Lithium, Sodium, Potassium)
Research has demonstrated the synthesis and characterization of coordination compounds between a derivative, diethyl (5-ethyl-2-hydroxyphenyl)phosphonate (HL), and alkali metal cations. These complexes are formed by reacting the phosphonate ligand with the corresponding alkali metal salt. The resulting structures have been elucidated using techniques such as elemental analysis, FTIR spectroscopy, and single-crystal X-ray diffraction.
The studies confirm the ability of these phosphonates to form six-membered metallocycles with lithium, sodium, and potassium. chemicalbook.com In the case of sodium and potassium, the complexes can further assemble into coordination polymers. chemicalbook.com This behavior is of interest for applications such as the selective extraction of lithium ions. chemicalbook.com
Below is a table summarizing the key features of these alkali metal complexes based on diethyl (5-ethyl-2-hydroxyphenyl)phosphonate.
| Metal Cation | Complex Formula | Structural Features | Reference |
| Lithium (Li) | [LiL(HL)] | Forms a six-membered metallocycle. | chemicalbook.com |
| Sodium (Na) | {[NaL(EtOH)]}n | Forms a coordination polymer. | chemicalbook.com |
| Potassium (K) | {[KL(EtOH)]}n | Forms a coordination polymer. | chemicalbook.com |
Ligand Behavior in Coordination Chemistry
As a ligand, this compound exhibits classic bidentate chelating behavior through its phenoxy and phosphoryl oxygen atoms. This O,O'-donor nature allows it to form stable complexes, particularly the six-membered metallocycles noted with alkali metals. chemicalbook.com The specific coordination mode can, however, be influenced by the metal ion and the presence of other ligands or solvent molecules. For instance, in some transition-metal complexes with related phosphonate ligands, both bidentate and monodentate coordination (binding only through the phosphoryl oxygen) have been observed. The versatility and stability of the resulting metal complexes make these ligands subjects of ongoing research.
Other Functional Group Transformations and Derivatives
Beyond incorporation into polymers and coordination chemistry, the functional groups of this compound can undergo other transformations to yield various derivatives.
Protection/Deprotection of the Hydroxyl Group: The synthesis of this compound can proceed from a precursor where the hydroxyl group is protected, for example, as a methoxymethyl (MOM) ether. The reaction involves the deprotection of diethyl 2-(MethoxyMethoxy)phenylphosphonate to yield the final product, demonstrating a key functional group transformation.
Acylation: The phenolic hydroxyl group can be acylated using acyl chlorides or anhydrides to form the corresponding ester derivatives. This reaction is a standard transformation for phenols and has been demonstrated on a wide variety of α-hydroxyphosphonates, which are structurally related. nih.gov
Hydrolysis of Ester Groups: The diethyl phosphonate ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid, (2-hydroxyphenyl)phosphonic acid. The hydrolysis of phosphonate esters is a fundamental reaction, though conditions may need to be controlled to avoid side reactions. capes.gov.br This transformation from a neutral ester to a potentially polyprotic acid dramatically alters the molecule's solubility and coordinating ability.
Reactivity and Reaction Mechanisms of Diethyl 2 Hydroxyphenylphosphonate and Its Derivatives
Polymerization Kinetics and Mechanisms
The polymerization behavior of phosphonate-containing monomers is crucial for their application in various materials, including dental adhesives and biomaterials.
Homopolymerization Behavior
The homopolymerization of methacrylate (B99206) monomers bearing phosphonic acid groups has been studied to understand their intrinsic reactivity. For instance, the free radical polymerization of monomers like diethyl 9-(methacryloyloxy)-2-oxo-nonylphosphonate proceeds readily with thermal initiation. researchgate.net Kinetic studies often reveal that the initial polymerization rates are dependent on the monomer concentration, typically following first-order kinetics with respect to the monomer. researchgate.net The intensity exponent for the initiator is generally around 0.5, which is characteristic of an ideal free radical polymerization with bimolecular termination. researchgate.netresearchgate.net
Copolymerization with Methacrylates (e.g., Methyl Methacrylate, Bis-GMA)
The copolymerization of phosphonate (B1237965) monomers with other methacrylates, such as Methyl Methacrylate (MMA) and Bisphenol A-glycidyl methacrylate (Bis-GMA), is of practical importance for tailoring the properties of the resulting polymers. The kinetics of copolymerization with MMA are often monitored using techniques like online ¹H nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Studies on the copolymerization of methacrylates bearing phosphonate groups with MMA have shown that the presence of the phosphonate group, whether as a diethyl ester or a free phosphonic acid, has a minimal effect on the copolymerization kinetics. researchgate.net For example, the reactivity ratios for the copolymerization of various methacrylates containing phosphonate groups with MMA are close to unity, indicating a tendency towards random copolymerization. researchgate.net
In the context of dental resins, which often consist of a Bis-GMA/TEG-DMA (triethylene glycol dimethacrylate) mixture, the addition of acidic organophosphate monomers can significantly impact polymerization. nih.gov
Influence of Acidic Monomers on Polymerization Dynamics
Acidic monomers, particularly those with phosphonic acid groups, can have a profound effect on polymerization kinetics, especially in chemically-cured resin systems. In light-cured systems, high concentrations (30 to 50 wt%) of acidic monomers like 2-methacryloyloxyethyl phosphate (B84403) (2MP) are needed to cause substantial reductions in the polymerization rate and extent. nih.gov However, in chemically-cured resins that utilize a tertiary amine in the redox initiation system, even low concentrations (2 to 4 wt%) of acidic organophosphate monomers can completely inhibit polymerization. nih.gov This inhibition is attributed to the deactivation of the tertiary amine by the acidic monomer, which disrupts the redox reaction necessary for generating free radicals. nih.gov
The addition of sodium benzene (B151609) sulphinate has been shown to revive polymerization in 2MP-contaminated chemically-cured resins, although the rate and extent of polymerization remain lower than in uncontaminated systems. nih.gov
Rearrangement Reactions and Regioselectivity
Information regarding rearrangement reactions and regioselectivity specifically for Diethyl 2-hydroxyphenylphosphonate was not found in the provided search results.
Mechanistic Investigations of Ligand Binding
Mechanistic studies have explored the reactions of O,O-diethyl 2,4-dinitrophenyl phosphate, a related organophosphate, with various low molecular weight thiols. These studies show that nucleophilic attack occurs exclusively at the aromatic ring. rsc.org In reactions with cysteine and homocysteine, a kinetically controlled product resulting from the attack of the sulfhydryl group is initially formed. This is followed by an intramolecular attack by the amine group, leading to a thermodynamically more stable product. rsc.org The proposed mechanism for these reactions involves the formation of a Meisenheimer complex, followed by proton transfer to the surrounding medium. rsc.org
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of the structure of Diethyl 2-hydroxyphenylphosphonate in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a comprehensive picture of the molecular connectivity and environment can be assembled.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons within the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region, a result of spin-spin coupling between them. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing phosphonate (B1237965) group. The hydroxyl proton itself often presents as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.
The ethoxy groups attached to the phosphorus atom give rise to characteristic signals. The methylene (B1212753) protons (-OCH₂CH₃) appear as a quartet due to coupling with the adjacent methyl protons. These methylene protons also exhibit coupling to the phosphorus nucleus, resulting in a doublet of quartets. The terminal methyl protons (-OCH₂CH₃) typically resonate as a triplet.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic (C₆H₄) | 6.8 - 7.8 | Multiplet | |
| Hydroxyl (-OH) | Variable (often broad) | Singlet | |
| Methylene (-OCH₂CH₃) | ~4.1 | Doublet of Quartets | ³J(H,H) ≈ 7, ²J(P,H) ≈ 8 |
| Methyl (-OCH₂CH₃) | ~1.3 | Triplet | ³J(H,H) ≈ 7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum by detailing the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the phosphorus (C-P) bond will exhibit a characteristic coupling to the ³¹P nucleus, resulting in a doublet. The chemical shift of this carbon is significantly influenced by the direct attachment to the electronegative phosphorus atom.
The other aromatic carbons will also show distinct resonances, with their chemical shifts being affected by the hydroxyl and phosphonate substituents. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield. The carbons of the ethoxy groups will appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (ppm) | ¹J(P,C) Coupling (Hz) |
| C-P (Aromatic) | ~120 - 130 | ~180 - 190 |
| C-OH (Aromatic) | ~155 - 160 | |
| Other Aromatic Carbons | ~115 - 135 | |
| Methylene (-OCH₂) | ~62 | ~6 |
| Methyl (-CH₃) | ~16 | ~6 |
Note: Predicted values based on related structures. Actual values may vary.
Phosphorus-31 (³¹P) NMR Spectral Analysis
³¹P NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds like this compound. huji.ac.il Since ³¹P is a 100% naturally abundant nucleus with a spin of 1/2, it provides sharp and easily interpretable signals. huji.ac.il The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it. huji.ac.ilorganicchemistrydata.org
For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphonates of this type typically falls within a characteristic range. The presence of the ortho-hydroxyl group can influence the electronic environment of the phosphorus atom and thus its chemical shift compared to the unsubstituted diethyl phenylphosphonate. rsc.org The study of related o-hydroxyaryl dialkyl phosphine (B1218219) oxides indicates that both steric and polar effects of substituents on the phenyl ring can significantly affect the ³¹P NMR chemical shifts. rsc.org
| Compound | Expected ³¹P Chemical Shift (ppm) |
| This compound | ~15 to 25 |
Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode of the molecule's bonds.
Key characteristic absorption bands for this compound include:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadness arising from hydrogen bonding.
P=O Stretch: A very strong and sharp absorption band is expected in the region of 1200-1260 cm⁻¹, which is characteristic of the phosphoryl group.
P-O-C Stretch: Strong absorptions corresponding to the P-O-C (alkyl) stretching vibrations are typically observed in the 1020-1050 cm⁻¹ region.
C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹ can be attributed to the C-O stretching of the phenolic hydroxyl group.
Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| P=O Stretch | 1200 - 1260 | Strong, Sharp |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Weak |
| P-O-C Stretch | 1020 - 1050 | Strong |
| C-O Stretch (Phenolic) | 1200 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the ultraviolet region due to the presence of the substituted benzene ring, which acts as a chromophore. The hydroxyl and phosphonate groups act as auxochromes, modifying the absorption characteristics of the benzene ring.
The spectrum would likely show a primary absorption band (π → π* transition) and potentially a secondary, less intense band. The position and intensity of these bands can be influenced by the solvent polarity.
| Electronic Transition | Expected Wavelength (λmax, nm) |
| π → π* | ~270 - 290 |
Note: These are estimated values. The actual absorption maxima can be affected by solvent and pH.
Single-Crystal X-ray Diffraction Analysis of Related Structures
Furthermore, single-crystal X-ray analyses of other diethyl phosphonate derivatives, such as those of purine (B94841) derivatives, demonstrate the typical bond lengths and angles of the diethyl phosphonate moiety. drugbank.com These studies show a tetrahedral geometry around the phosphorus atom. The analysis of related structures also highlights the potential for various intermolecular interactions, including hydrogen bonding involving the hydroxyl group and the phosphoryl oxygen, which can dictate the packing of the molecules in the crystal lattice.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern molecular science, offering a route to understanding the electronic structure and energy of molecules with a high degree of accuracy. For Diethyl 2-hydroxyphenylphosphonate, these calculations would typically involve methods such as Hartree-Fock (HF) or post-Hartree-Fock methods to approximate solutions to the Schrödinger equation for the molecule.
These calculations can elucidate fundamental properties such as:
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electron Distribution: Mapping the electron density to identify regions of high or low electron concentration, which is crucial for predicting reactivity.
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental identification and characterization.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, offering a practical approach to studying larger and more complex systems.
For this compound, DFT applications would be instrumental in exploring:
Reactivity Descriptors: Calculation of parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals provides an indication of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): This analysis creates a color-coded map of the electrostatic potential on the molecule's surface, visually identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other reagents.
Thermodynamic Properties: DFT can be used to calculate thermodynamic quantities like enthalpy, entropy, and Gibbs free energy, which are essential for understanding the feasibility and spontaneity of chemical reactions involving the compound.
The following table illustrates the types of data that would be generated from DFT calculations for this compound, based on typical results for similar organophosphorus compounds.
| Calculated Property | Theoretical Value | Significance |
| HOMO Energy | (Value in eV) | Indicates the ability to donate an electron. |
| LUMO Energy | (Value in eV) | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.
Molecular Modeling of Interactions and Complexation
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule will interact with its environment. This is particularly important for understanding the behavior of this compound in solution or its potential to bind to other molecules, such as metal ions or biological macromolecules.
Key aspects of molecular modeling for this compound would include:
Solvation Effects: Simulating how the presence of a solvent affects the conformation and properties of the molecule.
Intermolecular Interactions: Studying the non-covalent forces, such as hydrogen bonding and van der Waals interactions, that govern how the molecule interacts with itself and other species. The hydroxyl and phosphonate (B1237965) groups are expected to be key sites for such interactions.
Complexation Studies: Modeling the formation of complexes with metal ions. The phosphonate group is a known chelating agent, and simulations could predict the geometry and stability of such complexes.
Interactive modeling software allows for the visualization of these interactions, providing a dynamic understanding of the molecule's behavior at the atomic level.
Advanced Applications in Materials Science and Engineering
Polymeric Materials
The incorporation of Diethyl 2-hydroxyphenylphosphonate into polymeric materials is an area of ongoing scientific exploration. Its unique chemical structure, featuring a reactive hydroxyl group and a phosphonate (B1237965) moiety, suggests potential for a variety of functional modifications to polymers.
Dental Composites and Adhesives
The use of phosphonates in dentistry is primarily centered on their ability to bond to the hydroxyapatite (B223615) structure of teeth. researchgate.net Phosphonic acid monomers are recognized for their potential to enhance adhesion and for their hydrolytic stability. researchgate.net However, specific research detailing the integration or application of this compound within dental composites or adhesive systems is not extensively documented in current scientific literature. The general class of phosphonates is of interest for developing self-etching adhesive systems, but direct studies involving this specific compound are limited. researchgate.net
Flame Retardant Polymer Systems
Phosphorus-based compounds are widely employed as effective flame retardants in a variety of polymers. nih.gov They can exert their function in either the gas phase, by inhibiting combustion reactions, or in the condensed phase, by promoting the formation of a protective char layer. nih.gov The family of phosphonates, to which this compound belongs, is known for this application. While comprehensive studies exist on various phosphorus-containing flame retardants like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives and phosphinates, specific data and performance metrics on the use of this compound as a flame retardant in polymer systems are not widely available in the reviewed literature. acs.orgnih.gov
Reactive Surfactant Applications in Polymer Synthesis
Reactive surfactants, or "surfmers," are molecules that function as both an emulsifier and a comonomer in emulsion polymerization processes. pcimag.comvot.pl By covalently bonding to the polymer particle, they can enhance latex stability and the properties of the final film, such as water resistance. pcimag.com These surfactants typically contain a polymerizable group, a hydrophobic part, and a hydrophilic part. vot.pl While phosphonate groups can be incorporated into surfactant structures to act as the hydrophilic head, specific studies detailing the synthesis or application of this compound as a reactive surfactant in polymer synthesis are not prominent in the existing literature. google.com
Heat Resistance Material Development
The development of polymers with high thermal stability is crucial for advanced applications. The incorporation of aromatic and heterocyclic structures can enhance the rigidity and thermal resistance of polymer chains. While some phosphorus-containing compounds are investigated for their role in creating char at high temperatures, thereby contributing to heat resistance, specific research focusing on the use of this compound for the primary purpose of developing heat-resistant materials is not well-documented.
Separation and Extraction Technologies
A significant and well-documented application of this compound and its derivatives lies in the field of hydrometallurgy, specifically in the selective separation and extraction of valuable metal ions from aqueous solutions.
Selective Extraction of Metal Ions (e.g., Lithium, F-Block Elements)
The selective recovery of metal ions from brines, ores, and waste streams is critical for sustainable technology. Derivatives of 2-hydroxyphenylphosphonate have been identified as highly effective extractants for this purpose.
Lithium Ion Extraction: Research has demonstrated that O,O'-dialkyl(5-ethyl-2-hydroxyphenyl)phosphonates are promising candidates for the selective extraction of lithium (Li⁺) from solutions with high concentrations of other alkali metals like sodium (Na⁺) and potassium (K⁺). These extractants can function through a cation-exchange mechanism and their efficiency is often enhanced by the presence of a synergistic agent, such as tri-octylphosphine oxide (TOPO).
One study highlighted that a system using a derivative of 2-hydroxyphenylphosphonate in combination with TOPO achieved a remarkable lithium extraction efficiency of 78%. This performance was significantly higher compared to conventional extractants under similar mild pH conditions (pH ~8.2). The high selectivity for Li⁺ over Na⁺ and K⁺ makes this class of compounds particularly suitable for lithium recovery from sources like salt lake brines.
Table 1: Comparative Lithium Extraction Efficiency
| Extractant System | Li⁺ Extraction Efficiency (%) | Conditions |
| 4-Phosphoryl Pyrazolone (HL⁴) + TOPO | 78% | pH ~8.2 |
| Acylpyrazolone (HL¹) | 15% | pH ~8.2 |
| Benzoyl-1,1,1-trifluoroacetone | 52% | pH ~8.2 |
This table illustrates the superior performance of a 2-hydroxyphenylphosphonate derivative system compared to other known extractants.
F-Block Element Extraction: The strategic importance of f-block elements, including rare-earth metals, necessitates efficient separation methods from radioactive waste and other sources. Research into organophosphorus ligands has shown that compounds derived from this compound are effective in this domain. For instance, Diethyl (2-((diphenylphosphoryl)methoxy)phenyl)phosphonate, synthesized from this compound, has been investigated as an extractant for f-block elements. These compounds are designed to selectively complex with metal ions, facilitating their separation from waste streams. The synthesis involves alkylating this compound, demonstrating its role as a key precursor in creating these specialized extractants.
Role in Catalysis Research
As Ligands in Transition Metal Catalysis
The presence of both a hard oxygen donor (from the hydroxyl and phosphoryl groups) and a softer phosphorus atom allows diethyl 2-hydroxyphenylphosphonate to act as a versatile ligand for a range of transition metals. This bidentate or potentially tridentate coordination can stabilize metal centers and influence the electronic and steric environment of the resulting complex, thereby tuning its catalytic activity and selectivity. Research in this area is still developing, but the potential for creating novel catalysts for reactions such as cross-coupling and hydrogenation is significant.
Applications in Polymerization Catalysis
In the field of polymerization, this compound can function as a co-catalyst or a ligand to modulate the activity of polymerization catalysts. For instance, the hydroxyl group can initiate ring-opening polymerization of cyclic esters, while the phosphonate (B1237965) moiety can coordinate to the metal center, influencing the stereochemistry and molecular weight distribution of the resulting polymer. The ability to fine-tune polymer properties through ligand design makes this compound an attractive area of investigation for the synthesis of advanced materials.
Hemilabile Ligand Systems and Their Catalytic Implications
The concept of hemilability is central to understanding the catalytic potential of this compound. A hemilabile ligand possesses at least two different donor groups, one of which forms a strong bond with the metal center while the other forms a weaker, labile bond. In the case of this compound, the phosphorus atom typically acts as the strong anchor, while the hydroxyl oxygen forms a weaker, reversible bond.
This "on-off" coordination of the hydroxyl group can have profound implications for catalysis. The dissociation of the weak donor creates a vacant coordination site on the metal, allowing for substrate binding and subsequent catalytic transformation. The re-coordination of the hydroxyl group can then facilitate product release and regenerate the active catalyst. This dynamic behavior can lead to enhanced catalytic activity by preventing catalyst deactivation and promoting efficient turnover. The hemilabile nature of this ligand has been explored in the context of rhodium-catalyzed carbonylation reactions, where the reversible coordination of the phosphoryl oxygen is thought to play a key role in the catalytic cycle. tandfonline.comacs.org
| Catalytic System | Metal | Reaction Type | Key Feature of Ligand | Reference |
| Phosphonate-Phosphane Complexes | Rhodium, Iridium | Carbonylation | Hemilability | tandfonline.comacs.org |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of arylphosphonates has traditionally been accomplished through established but often harsh methods like the Michaelis-Arbuzov and Michaelis-Becker reactions. Future research is focused on developing more efficient, selective, and environmentally benign synthetic strategies.
Key areas of development include:
Catalytic C-H Functionalization: A significant leap forward involves the direct functionalization of C-H bonds. Phosphonate-directed ortho C-H borylation is an attractive strategy that allows for the introduction of a boryl group onto the aromatic ring, which can then be further functionalized. nih.gov This method, using simple starting materials and accessible catalysts, avoids the need for pre-functionalized substrates like organohalides or Grignard reagents, which are often required in traditional cross-coupling reactions. nih.gov
Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are being refined to offer milder conditions and greater functional group tolerance. organic-chemistry.org Innovations include the phosphorylation of aryl mesylates and tosylates, which are readily prepared from phenols, and the use of novel coupling partners like triarylbismuths that proceed with high atom economy. organic-chemistry.org Copper-catalyzed methods are also emerging as a cost-effective alternative for forming C-P and O-P bonds under mild conditions. nih.govacs.org
Photocatalysis and Metal-Free Syntheses: Visible-light-mediated photocatalysis represents a frontier in C-P bond formation. rsc.org These methods can utilize carbon-centered radicals to build the phosphonate (B1237965) linkage under exceptionally mild conditions. rsc.org Concurrently, metal-free approaches, such as Sandmeyer-type transformations of arylamines, are being developed to reduce costs and minimize metal contamination in the final product. organic-chemistry.org
Continuous Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over traditional batch processing, including enhanced safety, better process control, reduced reaction times, and easier scalability. researchgate.netresearchgate.netthalesnano.com Applying flow chemistry to the synthesis of Diethyl 2-hydroxyphenylphosphonate could lead to more efficient and cost-effective large-scale production. thalesnano.comnih.gov
Table 1: Comparison of Synthetic Methodologies for Arylphosphonates
| Methodology | Advantages | Future Research Focus |
|---|---|---|
| Traditional (e.g., Michaelis-Arbuzov) | Well-established, versatile. | Improving substrate scope and reducing harsh reaction conditions. |
| Pd/Cu-Catalyzed Cross-Coupling | High yields, good functional group tolerance, milder conditions. organic-chemistry.orgacs.org | Developing more active and cheaper catalysts, expanding to new coupling partners. nih.gov |
| C-H Functionalization/Borylation | High atom economy, avoids pre-functionalization. nih.gov | Broadening substrate scope and improving regioselectivity for complex molecules. nih.gov |
| Photocatalysis | Uses visible light, extremely mild conditions, novel reactivity. rsc.orgacs.org | Discovering new photocatalysts and reaction pathways. acs.org |
| Flow Chemistry | Scalable, safe, efficient, better process control. researchgate.netthalesnano.com | Integrating synthesis and purification steps, optimizing for industrial production. nih.gov |
Exploration of New Applications in Emerging Technologies
The dual functionality of this compound—the metal-chelating phosphonate group and the reactive phenolic hydroxyl group—makes it a prime candidate for use in various high-tech applications.
Advanced Sensors: The phosphonate group can act as a recognition element for specific analytes. Future research could focus on incorporating this compound into electrochemical or fluorescent sensors. mdpi.commdpi.com The phenolic hydroxyl group provides a convenient handle for grafting the molecule onto sensor surfaces, such as electrodes or nanoparticles. The interaction of the phosphonate and hydroxyl groups with metal ions could be exploited to create highly selective sensors for environmental monitoring of heavy metals or other pollutants. mdpi.com
Nanomaterial Functionalization: Phosphonates are excellent ligands for binding to the surface of metal oxide nanoparticles (e.g., TiO₂, ZrO₂, Fe₃O₄), providing enhanced colloidal stability and a platform for further functionalization. scholaris.ca this compound could be used to coat nanoparticles, with the hydroxyl group remaining available for conjugating drugs, imaging agents, or other polymers. This could lead to the development of sophisticated nanocarriers for targeted drug delivery or multimodal bioimaging probes. nih.gov
Metal-Organic Frameworks (MOFs): The phosphonate group can serve as a robust linker in the construction of MOFs. acs.org Metal phosphonate materials are often more chemically and thermally stable than their carboxylate-based counterparts. kaust.edu.sascispace.com this compound could be used to synthesize functional MOFs where the hydroxyl groups lining the pores can be post-synthetically modified or used to tune the framework's adsorption properties for applications in gas separation, catalysis, or the targeted capture of pollutants like rare-earth elements from wastewater. kaust.edu.samdpi.comacs.org
Advanced Computational Modeling for Predictive Research
Computational chemistry is an increasingly powerful tool for accelerating materials discovery and understanding complex chemical processes, saving significant experimental time and resources.
Reaction Mechanism and Synthesis Design: Density Functional Theory (DFT) calculations can elucidate the complex mechanisms of catalytic reactions used to synthesize this compound. rsc.orgnih.gov By modeling transition states and reaction intermediates, researchers can predict the most effective catalysts and reaction conditions, leading to higher yields and fewer byproducts. nih.gov
Predicting Material Properties (QSPR): Quantitative Structure-Property Relationship (QSPR) models can predict the physical, chemical, and even biological properties of molecules based on their structure. nih.govresearchgate.net For this compound, QSPR models could be developed to predict its binding affinity to different metal ions, its performance as a corrosion inhibitor, or its potential toxicity, thereby guiding its application development. researchgate.net
Simulating Molecule-Surface Interactions: Computational models can simulate how this compound adsorbs onto and interacts with various surfaces. scispace.com This is crucial for designing effective coatings for metal protection, functionalizing nanoparticles, or developing new heterogeneous catalysts. These simulations can provide atomic-level insights into binding energies and orientation, which are difficult to obtain experimentally. kuleuven.be
Design of Next-Generation Phosphonate-Based Materials
The unique bifunctional nature of this compound makes it an ideal monomer or functional additive for creating advanced materials with tailored properties.
Functional Polymers: The hydroxyl group allows this compound to be incorporated into polymer chains via polycondensation or ring-opening polymerization (ROP) of a derivative. mdpi.comresearchgate.netuni-mainz.de The resulting polyphosphonates or polyphosphoesters could exhibit enhanced flame retardancy, thermal stability, and metal adhesion. researchgate.netmpg.de These polymers could find use as advanced adhesives, high-performance coatings, or biodegradable materials for biomedical applications. nih.gov
Hybrid Organic-Inorganic Materials: By reacting with metal alkoxides (e.g., of titanium or zirconium) through a sol-gel process, this compound can be integrated into hybrid materials. kaust.edu.sakuleuven.be The phosphonate group forms strong, stable M-O-P bonds, creating a robust inorganic network, while the organic phenyl ring imparts flexibility and functionality. mdpi.com These hybrids could be developed for applications as durable coatings, catalysts, or membranes. scispace.com
Energy Storage Materials: Phosphonate-derived materials are being explored for energy applications. nih.govacs.org Nanoporous metal phosphates, synthesized via the calcination of metal phosphonate precursors, have shown promise as electrode materials for supercapacitors due to their high surface area and structural stability. nih.gov this compound could serve as a precursor for creating novel carbon-phosphate composite materials for lithium-ion batteries or other energy storage devices. mdpi.com
Table 2: Potential Next-Generation Materials from this compound
| Material Class | Key Feature | Potential Applications |
|---|---|---|
| Functional Polyphosphonates | Incorporation via -OH group into polymer backbone. researchgate.netuni-mainz.de | Flame-retardant textiles, advanced adhesives, biomedical scaffolds. nih.gov |
| Hybrid Organic-Inorganic Materials | Forms stable Metal-O-P bonds. kaust.edu.samdpi.com | Scratch-resistant coatings, heterogeneous catalysts, separation membranes. |
| Metal-Organic Frameworks (MOFs) | Acts as a robust, functional linker. acs.org | Gas storage/separation, selective pollutant adsorption, drug delivery. mdpi.com |
| Surface-Functionalized Nanoparticles | Strong binding of phosphonate to metal oxides. scholaris.ca | Targeted drug delivery, contrast agents for medical imaging, nanocatalysts. |
| Energy Materials | Precursor to nanoporous metal phosphates/carbon composites. nih.gov | Supercapacitor electrodes, battery materials. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Diethyl 2-hydroxyphenylphosphonate with high purity?
- Methodological Answer : The synthesis can be optimized using nucleophilic substitution or Michaelis-Arbuzov reactions. Key variables include reaction temperature (typically 80–120°C), solvent polarity (e.g., THF or toluene), and stoichiometric ratios of starting materials (e.g., aryl halides and triethyl phosphite). Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress using P NMR to confirm phosphonate formation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers away from oxidizing agents and heat sources (recommended temperature: 2–8°C) .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- P NMR : A singlet near 20–30 ppm confirms the phosphonate group .
- IR Spectroscopy : Look for P=O stretching at 1250–1300 cm and P-O-C vibrations at 950–1050 cm .
- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer : Yield variations often arise from incomplete reagent mixing or side reactions (e.g., hydrolysis). Mitigation strategies include:
- Kinetic Studies : Use in situ P NMR to monitor intermediate formation and optimize reaction time .
- Statistical Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst loading .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The phosphonate group acts as a directing/activating group in metal-catalyzed reactions (e.g., palladium-mediated couplings). Computational studies (DFT) can model transition states, while isotopic labeling (O in P=O) tracks oxygen participation in bond cleavage .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC analysis quantifies degradation products (e.g., hydrolyzed phosphonic acids). Argon-filled vials reduce oxidation risks. Refer to ICH guidelines for protocol design .
Q. What methodologies assess the environmental toxicity of this compound?
- Methodological Answer :
- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202) to determine LC values .
- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV light) to identify persistent metabolites .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s acute toxicity be reconciled?
- Methodological Answer : Discrepancies may stem from differences in test organisms or exposure routes. Conduct meta-analyses of existing studies (e.g., rodent vs. zebrafish models) and validate via standardized OECD 423 (acute oral toxicity) protocols. Adjust for molecular weight and bioavailability differences .
Key Physical-Chemical Data
| Property | Value/Description | Reference |
|---|---|---|
| Boiling Point | ~250–300°C (estimated) | |
| Solubility | Miscible in polar aprotic solvents (DMF, DMSO) | |
| CAS Registry Number | [Compound-specific CAS required] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
